molecular formula C25H33N3O4S B2588263 N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898451-00-8

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No. B2588263
CAS RN: 898451-00-8
M. Wt: 471.62
InChI Key: BSLAKKDOSHDYCT-UHFFFAOYSA-N
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Description

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide, commonly known as MSOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MSOP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.

Scientific Research Applications

Synthesis and Biological Evaluation

Antibacterial and Anticancer Potential

  • Research into oxadiazole-bearing compounds, which share structural similarities with N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide, has shown that these compounds possess significant biological activities, including antibacterial and anticancer effects. Specifically, derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown to exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Molecular Docking and Enzyme Inhibition

  • Similar compounds have been evaluated for their enzyme inhibition properties, particularly against butyrylcholinesterase (BChE), and have shown promise in molecular docking studies to find ligand-BChE binding affinity and orientation within the active sites of human BChE protein. This suggests potential applications in designing inhibitors for enzymes related to neurodegenerative diseases (Khalid et al., 2016).

Anticancer Effects and Hepatocellular Carcinoma Management

  • Sulfonamide-derived isatins, which bear structural resemblance to the target compound, have been investigated for their cytotoxic effects on hepatocellular carcinoma (HCC) cell lines. These studies have shown that certain derivatives exhibit significant cytotoxicity and potential anticancer effects, suggesting the role of similar compounds in cancer therapy (Eldeeb et al., 2022).

Enzyme Inhibition for Therapeutic Applications

  • Research on N-substituted derivatives of acetamide bearing the piperidine moiety has highlighted their promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, indicating potential therapeutic applications in treating diseases like Alzheimer's (Khalid et al., 2014).

Antibacterial Activity

  • Analogues of 1,3,4-oxadiazole have been synthesized and evaluated for their antibacterial activity. These studies provide insights into the structural features required for effective antibacterial agents and highlight the potential of this compound derivatives in developing new antibiotics (Sattar et al., 2016).

properties

IUPAC Name

N'-(2-methylphenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-17-15-19(3)23(20(4)16-17)33(31,32)28-14-8-7-10-21(28)12-13-26-24(29)25(30)27-22-11-6-5-9-18(22)2/h5-6,9,11,15-16,21H,7-8,10,12-14H2,1-4H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLAKKDOSHDYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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